Cas no 67643-32-7 (Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylate)

Ethyl 8-bromo-6-methyl-4-oxo-1H-quinoline-3-carboxylate is a brominated quinoline derivative with a molecular formula of C₁₃H₁₂BrNO₃. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of both bromine and ester functional groups enhances its reactivity, enabling selective modifications for the construction of complex heterocyclic frameworks. Its crystalline structure and well-defined purity make it suitable for research applications in medicinal chemistry, such as the synthesis of potential antimicrobial or anticancer agents. The compound’s stability under standard conditions ensures reliable handling and storage for laboratory use.
Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylate structure
67643-32-7 structure
Product name:Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylate
CAS No:67643-32-7
MF:C13H12NO3Br
Molecular Weight:310.14328
MDL:MFCD12675000
CID:1725217
PubChem ID:12423938

Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 8-bromo-6-methyl-4-oxo-1H-quinoline-3-carboxylate
    • 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester
    • CTK8F7368
    • AG-L-64384
    • DB-430460
    • MFCD12675000
    • AKOS037647005
    • SCHEMBL19783662
    • Ethyl 8-bromo-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • AS-71911
    • W19128
    • SB72607
    • Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate
    • Ethyl8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate
    • DTXSID70497600
    • 67643-32-7
    • Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylate
    • MDL: MFCD12675000
    • インチ: InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)4-7(2)5-10(11)14/h4-6H,3H2,1-2H3,(H,15,16)
    • InChIKey: PJWXOCIGKHQPCT-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)C

計算された属性

  • 精确分子量: 309.00000
  • 同位素质量: 309.00006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 394
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

  • PSA: 59.42000
  • LogP: 3.18800

Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR0064YD-2g
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester
67643-32-7 95%
2g
$191.00 2023-12-13
eNovation Chemicals LLC
D769867-2g
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester
67643-32-7 95%
2g
$215 2024-06-07
eNovation Chemicals LLC
D769867-1g
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester
67643-32-7 95%
1g
$165 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-291682A-500 mg
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester,
67643-32-7
500MG
¥1,805.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-291682A-500mg
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester,
67643-32-7
500mg
¥1805.00 2023-09-05
Aaron
AR0064YD-100mg
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester
67643-32-7 95%
100mg
$36.00 2023-12-13
eNovation Chemicals LLC
D769867-1g
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester
67643-32-7 95%
1g
$760 2025-02-19
Aaron
AR0064YD-500mg
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester
67643-32-7 95%
500mg
$84.00 2023-12-13
1PlusChem
1P0064Q1-5g
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester
67643-32-7 95%
5g
$488.00 2023-12-16
Aaron
AR0064YD-1g
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester
67643-32-7
1g
$256.00 2025-01-23

Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylate 関連文献

Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylateに関する追加情報

Recent Advances in the Study of Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylate (CAS: 67643-32-7)

Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylate (CAS: 67643-32-7) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of biologically active compounds, particularly in the development of antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic utility of Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylate in the preparation of novel quinoline-based inhibitors targeting bacterial DNA gyrase. The study demonstrated that the bromo and ester functional groups in the compound facilitate further derivatization, enabling the synthesis of a library of analogs with enhanced antibacterial activity against drug-resistant strains. The lead compounds exhibited potent inhibition of Staphylococcus aureus and Escherichia coli with minimal cytotoxicity to human cells.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylate was utilized as a scaffold for the development of kinase inhibitors. The study highlighted the compound's ability to interact with the ATP-binding site of various kinases, making it a promising candidate for anticancer drug discovery. Molecular docking studies revealed that the quinoline core and the bromo substituent play critical roles in stabilizing the inhibitor-kinase complex, providing insights for structure-activity relationship (SAR) optimization.

Recent pharmacokinetic studies have also shed light on the metabolic stability and bioavailability of Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylate. A 2024 publication in Drug Metabolism and Disposition reported that the compound undergoes rapid ester hydrolysis in vivo, yielding the corresponding carboxylic acid metabolite. While this metabolite retains some biological activity, researchers are exploring prodrug strategies to improve the compound's plasma half-life and tissue distribution.

In conclusion, Ethyl 8-bromo-6-methyl-4-oxo-1h-quinoline-3-carboxylate (CAS: 67643-32-7) continues to be a valuable building block in medicinal chemistry, with recent studies expanding its applications in antimicrobial and anticancer drug development. Future research directions may include the exploration of its role in targeting other disease-relevant enzymes and the optimization of its pharmacokinetic properties for clinical translation.

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